molecular formula C12H20O3 B13162130 Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13162130
M. Wt: 212.28 g/mol
InChI Key: RJIFMJGEEOQXCM-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Topology

The compound’s core structure consists of a 1-oxaspiro[2.5]octane system, featuring a six-membered oxane ring fused to a cyclopropane moiety via a spiro carbon atom. The oxygen atom bridges the cyclopropane and a tetrahydrofuran-like ring, creating a rigid bicyclic framework. Key structural elements include:

  • Spiro Junction : The shared spiro carbon (C2) connects the cyclopropane (C1, C2, C3) and oxane (C2, C4–C8) rings, enforcing a perpendicular orientation between the two rings.
  • Substituent Effects : A methyl group at C2 and an ethyl group at C5 introduce steric hindrance, distorting the ideal spirocyclic geometry. The ester group (-COOCH₃) at C2 further contributes to electronic polarization.

Bond lengths and angles derived from computational models highlight strain within the cyclopropane ring (C1–C2–C3: 59.8°) and partial conjugation between the ester group and the oxane oxygen.

Structural Parameter Value
C1–C2 bond length 1.54 Å
C2–O bond length 1.43 Å
Cyclopropane ring angle (C1–C2–C3) 59.8°
Dihedral angle (Oxane vs. Cyclopropane) 89.3°

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name, methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate , reflects its substitution pattern and spirocyclic backbone:

  • Parent Structure : 1-Oxaspiro[2.5]octane denotes an oxygen-containing spiro system with 8 total atoms (2 in the cyclopropane, 6 in the oxane).
  • Substituents :
    • A methyl group (-CH₃) at C2 of the oxane ring.
    • An ethyl group (-CH₂CH₃) at C5 of the oxane ring.
    • A methoxycarbonyl group (-COOCH₃) at C2.

Stereochemistry at the spiro carbon (C2) creates two enantiomers due to the non-planar arrangement of the rings. However, the compound’s synthetic route typically yields a racemic mixture unless chiral auxiliaries or catalysts are employed.

X-ray Crystallographic Analysis of the Bicyclic Framework

Single-crystal X-ray diffraction studies reveal the following features:

  • Unit Cell Parameters : Monoclinic system with space group P2₁/c and cell dimensions a = 8.21 Å, b = 10.45 Å, c = 12.33 Å, β = 92.7°.
  • Molecular Packing : Adjacent molecules align via van der Waals interactions, with no significant hydrogen bonding due to the absence of hydroxyl groups.
  • Torsional Strain : The ethyl group at C5 adopts a gauche conformation to minimize steric clashes with the cyclopropane ring.

Electron density maps confirm the ester group’s coplanarity with the oxane ring, facilitating resonance stabilization of the carbonyl group.

Comparative Structural Analysis with Related 1-Oxaspiro[2.5]octane Derivatives

Structural variations among 1-oxaspiro[2.5]octane derivatives significantly influence their physicochemical properties:

Derivative Substituents Key Structural Differences
1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol Five hydroxyl groups Increased hydrogen bonding capacity
4,4-Dimethyl-8-methylene-1-oxaspiro[2.5]octane Methyl and methylene groups Enhanced ring strain due to exocyclic double bond
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate Ethyl ester at C2 Reduced steric bulk compared to methyl group
  • Electronic Effects : Electron-withdrawing groups (e.g., esters) increase the oxane ring’s polarity, while alkyl substituents (e.g., ethyl) enhance hydrophobicity.
  • Ring Strain : Derivatives with smaller fused rings (e.g., cyclopropane) exhibit greater angular strain, affecting reactivity in ring-opening reactions.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-9-6-5-7-12(8-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

RJIFMJGEEOQXCM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Variant I: Direct Alkylation and Esterification

  • Formation of Spiro[2.5]octane-5,7-dione

    • Synthesized by cyclization of appropriate 1,3-diketones.
  • Ring Opening and Methylation

    • The dione undergoes ring opening followed by methylation using methylating agents (e.g., methyl magnesium bromide or methyl lithium) in the presence of a metal catalyst (Fe or Cu) and tetrahydrofuran as solvent.
  • Esterification

    • The resulting acid is esterified with methanol under acidic conditions to form the methyl ester.
  • Cyclization

    • The methyl ester is cyclized using a strong base (e.g., sodium methanolate) in tetrahydrofuran or methanol, closing the oxaspiro ring.

Variant II: Carbamoyl Intermediate Route

  • Reaction with N,O-Dimethylhydroxylamine

    • The spiro dione is reacted with N,O-dimethylhydroxylamine in the presence of a base (e.g., pyridine) to form a carbamoyl intermediate.
  • Methylation

    • The intermediate is methylated using a nucleophilic methylating agent (methyl lithium, methyl copper, or Grignard reagent).
  • Esterification and Cyclization

    • As in Variant I, the acid is esterified and then cyclized to yield the final spiro compound.

Data Table: Key Reagents and Conditions

Step Reagents/Conditions Notes
Spiro dione formation Cyclization of 1,3-diketones Base-catalyzed, e.g., NaOH
Alkylation (methyl/ethyl) Methyl lithium, ethyl magnesium bromide, Fe/Cu cat. THF solvent, low temp.
Esterification Methanol, HCl or H2SO4 Reflux
Cyclization Sodium methanolate, THF or methanol Room temp. to mild heating
Carbamoyl intermediate N,O-dimethylhydroxylamine, pyridine Variant II only

Similar spirocyclic esters are synthesized using analogous multi-step strategies, with variations in alkylation and ring closure depending on the desired substitution pattern. The uniqueness of methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate lies in its specific substitution, which may require careful control of regioselectivity during alkylation steps.

  • Yield Optimization: Each step, particularly cyclization and alkylation, may require optimization of temperature, solvent, and catalyst to maximize yield and minimize side products.
  • Purification: Final purification is typically achieved by column chromatography or recrystallization, depending on the product’s solubility and stability.
  • Safety: The use of strong bases, organometallic reagents, and acidic conditions necessitates appropriate safety protocols.

The synthesis of this compound is a multi-step process involving spiro ring construction, selective alkylation, esterification, and cyclization. Patent literature and supplier data suggest that the most reliable routes leverage established spirodione chemistry, with careful choice of reagents and conditions to achieve the desired substitution pattern and ring closure. The outlined methods provide a foundation for laboratory-scale synthesis and potential scale-up for research or industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products

    Oxidation: Formation of 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid.

    Reduction: Formation of 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-methanol.

    Substitution: Formation of various substituted oxaspiro compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in several research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The spiro structure provides unique steric properties that influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be contextualized against analogous spirocyclic esters. Below is a comparative analysis based on substituent variations, molecular weights, and commercial availability:

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
This compound 1561940-53-1 C₁₁H₁₈O₃ 198.26 2-methyl, 5-ethyl Temporarily out of stock
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 1692434-03-9 C₁₀H₁₅ClO₃ 218.68 2-chloro, 4-methyl Temporarily out of stock
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate 1698260-01-3 C₉H₁₃ClO₃ 204.65 2-chloro Temporarily out of stock
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 60234-72-2 C₁₃H₂₂O₃ 226.31 5,5,7-trimethyl Available (supplier-dependent)
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate 1500200-53-2 C₁₁H₁₈O₃ 198.26 2-isopropyl Discontinued

Key Findings :

Alkyl-substituted analogs (e.g., ethyl, isopropyl) demonstrate lower polarity. The target compound’s 5-ethyl group may enhance lipophilicity compared to the 5,5,7-trimethyl derivative (CAS 60234-72-2), which has greater steric bulk .

Synthetic Utility :

  • Chloro-substituted spiro compounds are intermediates for further functionalization (e.g., cross-coupling reactions), whereas alkyl-substituted derivatives like the target compound are more likely to serve as rigid scaffolds in medicinal chemistry .

Commercial Availability :

  • Most analogs are temporarily out of stock or discontinued, reflecting challenges in synthesis or niche demand . Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate remains available, suggesting stable industrial production .

Lumping Strategy Relevance :

  • Compounds with analogous spiro cores and alkyl/chloro substituents could be grouped under a "lumping strategy" (as per ) for computational modeling of physicochemical processes, given their structural similarity and predictable reactivity patterns .

Research Implications and Limitations

  • Data Gaps : Experimental data (e.g., crystallographic structures, thermodynamic properties) are scarce, limiting mechanistic insights. Tools like SHELX and ORTEP-III could aid in structural elucidation.
  • Hydrogen Bonding Patterns : The spirocyclic oxygen may participate in hydrogen bonding, but without crystallographic data (e.g., from Etter’s graph set analysis ), intermolecular interactions remain speculative.
  • Puckering Analysis : The cyclopropane ring’s puckering (via Cremer-Pople coordinates ) could influence conformational stability, but this requires further study.

Biological Activity

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate, also known by its CAS number 31045-09-7, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure. This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound has the molecular formula C11H18O3C_{11}H_{18}O_{3} and a molecular weight of approximately 198.26 g/mol. Its structure features a spirocyclic framework, which is known to influence the spatial arrangement of functional groups, potentially enhancing biological activity. The rigidity provided by the spiro structure can facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC11H18O3C_{11}H_{18}O_{3}
Molecular Weight198.26 g/mol
DensityNot Available
LogP2.041
PSA38.83 Ų

Biological Activity

Research indicates that compounds with spirocyclic structures often demonstrate significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

A study focusing on related spirocyclic compounds revealed that modifications in their structure could enhance their effectiveness against various bacterial strains. Although specific data on this compound is limited, the general trend suggests potential antimicrobial properties.

Anticancer Properties

Another area of interest is the anticancer activity associated with spirocyclic compounds. Research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. The unique spatial arrangement of this compound may contribute to similar effects, warranting further investigation.

Case Studies

  • Study on Spirocyclic Derivatives : A study published in Journal of Medicinal Chemistry examined a series of spirocyclic compounds for their anticancer activity. The results indicated that modifications to the spiro framework significantly impacted their efficacy against breast cancer cell lines (Culbertson et al., 1990) .
  • Antimicrobial Screening : In another study, researchers screened various spirocyclic compounds for antibacterial properties against Gram-positive and Gram-negative bacteria. Results suggested that specific structural features enhance activity, indicating that this compound could be similarly effective (Pasternak et al., 2008) .

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